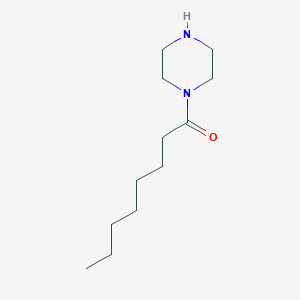
1-(Piperazin-1-yl)octan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“1-(Piperazin-1-yl)octan-1-one” is a chemical compound with the molecular formula C12H24N2O . It has an average mass of 212.332 Da and a monoisotopic mass of 212.188858 Da .
Molecular Structure Analysis
The molecular structure of “this compound” includes a piperazine ring attached to an octanone group . The molecule has three hydrogen bond acceptors, one hydrogen bond donor, and six freely rotating bonds .Physical and Chemical Properties Analysis
“this compound” has a density of 0.9±0.1 g/cm3, a boiling point of 346.0±35.0 °C at 760 mmHg, and a flash point of 163.0±25.9 °C . It also has a molar refractivity of 62.4±0.3 cm3, a polar surface area of 32 Å2, and a molar volume of 223.8±3.0 cm3 .作用机制
Target of Action
It’s known that piperazine derivatives, which include this compound, have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-hiv-1, and mc4 receptor agonistic activity .
Mode of Action
Piperazine derivatives, including this compound, are known to act as dopamine and serotonin antagonists and are used as antipsychotic drug substances . This suggests that 1-(Piperazin-1-yl)octan-1-one might interact with its targets by inhibiting the reuptake of neurotransmitters, thereby prolonging their presence in the synaptic space between neurons .
Biochemical Pathways
Given that piperazine derivatives are known to act as dopamine and serotonin antagonists , it can be inferred that this compound may affect the dopaminergic and serotonergic systems in the central nervous system .
Pharmacokinetics
The synthesized compounds were evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) . This rule is a guideline for the drugability of a compound, considering factors such as molecular weight, lipophilicity, and hydrogen bond donors and acceptors.
Result of Action
Given its potential role as a dopamine and serotonin antagonist , it can be inferred that this compound may have an impact on mood regulation, potentially offering therapeutic benefits in the treatment of conditions like depression .
生化分析
Biochemical Properties
1-(Piperazin-1-yl)octan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with α-adrenoceptors, which are G protein-coupled receptors involved in the regulation of various physiological processes. The interaction between this compound and these receptors can influence the signaling pathways mediated by these receptors, leading to various biochemical effects .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound can induce apoptosis, a process of programmed cell death, which is crucial for maintaining cellular homeostasis . Additionally, it can affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with α-adrenoceptors can result in the inhibition of these receptors, thereby modulating the downstream signaling pathways . This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can have sustained effects on cellular processes, although the exact nature of these effects can vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, it may have beneficial effects, such as reducing hyperglycemia and hypertriglyceridemia . At higher doses, it can exhibit toxic or adverse effects, including potential toxicity to certain organs and systems . It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing the risks.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it can influence the activity of enzymes involved in lipid and carbohydrate metabolism, thereby affecting the overall metabolic profile . Understanding these interactions is crucial for elucidating the compound’s role in metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound in different cellular compartments . The distribution pattern of this compound can affect its overall efficacy and potential side effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its precise mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
1-piperazin-1-yloctan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c1-2-3-4-5-6-7-12(15)14-10-8-13-9-11-14/h13H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYVCEZHITVCXDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)N1CCNCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(4-Chlorobenzyloxy)benzo[d]oxazol-2(3H)-one](/img/structure/B6353155.png)
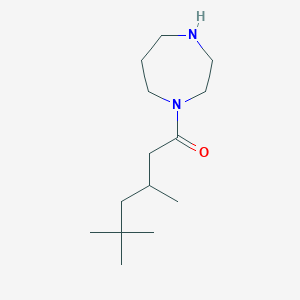
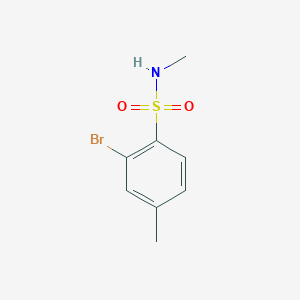
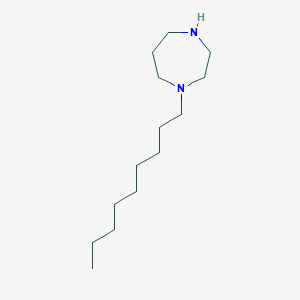
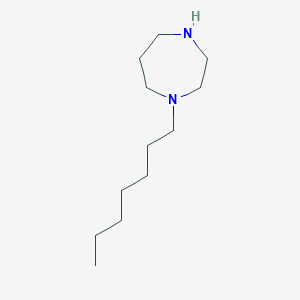


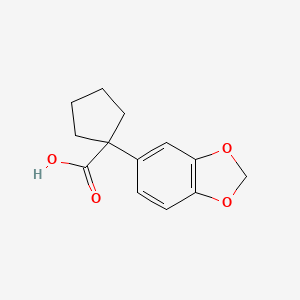
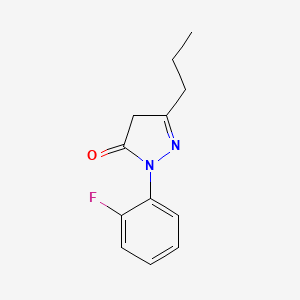
![Ethyl 3-[butyl(ethyl)amino]propanoate](/img/structure/B6353243.png)
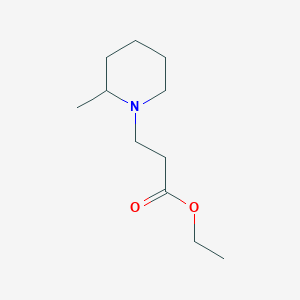
![Ethyl 3-[(3-methylbutyl)amino]propanoate](/img/structure/B6353254.png)
